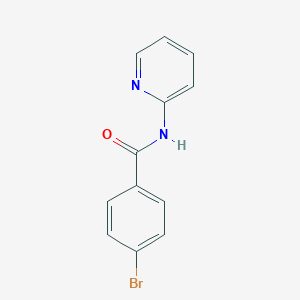

4-bromo-N-(pyridin-2-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUQPFNDPPPKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-bromo-N-(pyridin-2-yl)benzamide from 4-bromobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of 4-bromo-N-(pyridin-2-yl)benzamide, a valuable scaffold in medicinal chemistry and materials science. The primary route detailed is the acylation of 2-aminopyridine with 4-bromobenzoyl chloride. This document moves beyond a simple procedural outline, delving into the mechanistic underpinnings, process optimization, critical safety protocols, and analytical validation of the final compound. The content is structured to empower researchers with the expertise to not only replicate the synthesis but also to troubleshoot and adapt the methodology for related chemical transformations.

Introduction and Strategic Importance

N-aryl benzamides are a privileged structural class in modern drug discovery, exhibiting a wide range of biological activities. The target molecule, this compound, serves as a crucial intermediate for more complex molecular architectures. The presence of the pyridyl nitrogen offers a site for further functionalization or coordination, the amide bond provides structural rigidity and hydrogen bonding capabilities, and the bromo-phenyl moiety is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Understanding the nuances of its synthesis is therefore of significant value to professionals in organic synthesis and drug development.

The selected synthetic pathway, the reaction between 4-bromobenzoyl chloride and 2-aminopyridine, is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] This method is favored for its efficiency, reliability, and scalability.

Mechanistic Rationale and Causality

The formation of this compound proceeds via a nucleophilic acyl substitution mechanism. A thorough understanding of this process is critical for making informed decisions during the experimental setup and for troubleshooting.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride. The lone pair of the amino nitrogen is more available for attack than the lone pair on the pyridine ring nitrogen, which is part of the aromatic system.

-

Formation of the Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. The carbonyl double bond breaks, and a negative charge resides on the oxygen atom.

-

Collapse and Elimination: The tetrahedral intermediate rapidly collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the most stable leaving group, which in this case is the chloride ion (Cl⁻).

-

Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base is essential to neutralize this acid.[2] Without a base, the HCl would protonate the starting 2-aminopyridine, rendering it non-nucleophilic and halting the reaction. Common choices include tertiary amines like triethylamine or pyridine itself, which can act as both a reactant and an acid scavenger.[1]

Causality in Experimental Design:

-

Choice of Solvent: An aprotic solvent like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) is crucial.[3] Protic solvents, especially water, would lead to the rapid hydrolysis of the highly reactive 4-bromobenzoyl chloride back to 4-bromobenzoic acid, severely reducing the yield.[4]

-

Temperature Control: The reaction is typically initiated at a low temperature (0 °C). This is to control the initial exothermic release of heat upon addition of the acyl chloride, preventing potential side reactions and ensuring a more controlled reaction rate.

-

Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used. 4-Bromobenzoyl chloride is extremely sensitive to moisture.[5] Its hydrolysis is a primary cause of yield loss.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, combined with the analytical checks described in Section 4, will ensure the successful synthesis and verification of the target compound.

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier Example | Notes |

| 4-Bromobenzoyl chloride | ≥98% | Sigma-Aldrich, Thermo Fisher | Highly corrosive and moisture-sensitive. Handle in a fume hood.[4] |

| 2-Aminopyridine | ≥99% | Sigma-Aldrich, Acros Organics | Toxic if swallowed or in contact with skin.[6][7] |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Various | Use from a sealed bottle or freshly distilled. |

| Triethylamine (TEA) | ≥99.5%, Redistilled | Various | Acts as an HCl scavenger. |

| Saturated NaHCO₃ Solution | Aqueous | Lab Prepared | For aqueous work-up. |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Various | For drying the organic phase.[8] |

| Round-bottom flask | Two-neck, 100 mL | Standard Labware | Must be oven or flame-dried. |

| Magnetic stirrer & stir bar | Standard Labware | ||

| Ice bath | Lab Prepared | For temperature control. | |

| TLC plates | Silica gel 60 F₂₅₄ | Merck | For reaction monitoring. |

| Filtration apparatus | Büchner funnel, filter flask | Standard Labware | For product isolation. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place a magnetic stir bar into a flame-dried 100 mL two-neck round-bottom flask. Seal the flask with septa and allow it to cool to room temperature under a nitrogen or argon atmosphere.

-

Reagent Addition:

-

To the flask, add 2-aminopyridine (e.g., 1.0 g, 10.6 mmol).

-

Add anhydrous acetonitrile (40 mL) via syringe to dissolve the 2-aminopyridine.

-

Add triethylamine (e.g., 1.5 mL, 10.8 mmol, ~1.02 eq) via syringe.

-

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Acyl Chloride Addition: Dissolve 4-bromobenzoyl chloride (e.g., 2.55 g, 11.6 mmol, ~1.1 eq) in anhydrous acetonitrile (10 mL) in a separate dry flask. Add this solution dropwise to the stirred 2-aminopyridine solution over 15-20 minutes using a syringe or dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[3]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the 2-aminopyridine spot indicates completion.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.[9]

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product as a white or off-white solid.

Experimental Workflow Diagram

The entire synthesis process can be visualized as a logical sequence of operations.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the protons on both the pyridyl and bromophenyl rings. The amide N-H proton will appear as a broad singlet, typically downfield (>9 ppm). Aromatic protons will be in the range of 7.0-8.5 ppm.[10][11] |

| ¹³C NMR | A peak for the carbonyl carbon (~165 ppm). Signals for the aromatic carbons of both rings.[10][12] |

| FT-IR | A strong C=O stretch for the amide carbonyl group (~1650-1680 cm⁻¹). An N-H stretch (~3200-3400 cm⁻¹). C-Br stretch (~500-600 cm⁻¹).[12] |

| Mass Spec (MS) | The molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of C₁₂H₉BrN₂O (277.12 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). |

| Melting Point | A sharp melting point indicates high purity. Literature values can be used for comparison. |

Troubleshooting and Process Optimization

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is key.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Hydrolysis of 4-bromobenzoyl chloride. | Ensure all glassware is perfectly dry and use anhydrous solvents.[5] |

| 2. Insufficient base. | Use at least one equivalent of a non-nucleophilic base (e.g., TEA). | |

| 3. Inactive 2-aminopyridine (protonated). | Ensure the base is added before the acyl chloride. | |

| Impure Product | 1. Presence of 4-bromobenzoic acid. | Wash the organic layer thoroughly with saturated NaHCO₃ solution during work-up. |

| 2. Di-acylation of 2-aminopyridine (less common). | Use a slight excess of the amine or control the stoichiometry carefully. | |

| 3. Unreacted starting material. | Ensure the reaction goes to completion via TLC monitoring; increase reaction time if necessary. | |

| Reaction Stalls | 1. Poor quality reagents. | Use freshly purchased or purified reagents. |

| 2. Low reaction temperature. | Ensure the reaction is allowed to warm to room temperature after the initial addition. |

Troubleshooting Logic Diagram

Caption: A decision tree for troubleshooting common synthesis issues.

Safety and Handling

Professional laboratory safety standards must be strictly followed.

-

4-Bromobenzoyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

2-Aminopyridine: Is toxic if swallowed, inhaled, or absorbed through the skin.[7] Avoid creating dust. Handle with appropriate PPE in a well-ventilated area or fume hood.

-

Solvents: Acetonitrile and ethyl acetate are flammable. Keep away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of this compound via the acylation of 2-aminopyridine is a fundamental and reliable transformation. Success hinges on a clear understanding of the underlying nucleophilic acyl substitution mechanism, which informs the critical need for anhydrous conditions, proper temperature control, and the use of a base. By following the detailed protocol, employing rigorous analytical validation, and utilizing the troubleshooting guide provided, researchers can confidently and safely produce this valuable chemical intermediate for application in pharmaceutical and materials science research.

References

- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.).

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromobenzoyl chloride.

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromopyridinium chloride.

- Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2025, January 30). Preprints.org.

- Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344. Published 2014 Mar 19.

- Method for synthesis preparation of 2-chloro-4-aminopyridine. (n.d.). Google Patents.

- Recent advances in the synthesis of imidazo[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.

- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.

- 4-bromo-N-(4-methylbenzyl)benzamide synthesis. (n.d.). ChemicalBook.

- Stoyanova, A., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry.

- Synthesis, growth and characterization of 4-bromo-4′-nitrobenzylidene aniline (BNBA). (n.d.). CrystEngComm (RSC Publishing).

- Preparation of 4-bromobenzoyl chloride. (n.d.). PrepChem.com.

- Novel Annulation of Cyanuric Chloride with 2‐Aminobenzamides. (n.d.). ResearchGate.

- 4-Bromobenzoyl chloride(586-75-4)MSDS. (n.d.). ChemicalBook.

- Reaction of anilines and amines. (n.d.). ResearchGate.

- Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-Aminopyridine.

-

Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

- Supporting Information for Self-Assembly of Spherical Complexes. (2007). Wiley-VCH.

- 4-Bromo-N-phenyl-benzamide. (n.d.). PubMed.

- Schotten-Baumann Reaction. (n.d.).

- Willson, T. M., et al. (2011). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 54(19), 6561-6572.

- Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018, November 2). AVESİS.

- Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.). Google Patents.

- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook.

- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. (n.d.). CORE.

Sources

- 1. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. testbook.com [testbook.com]

- 3. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 4-Bromobenzoyl chloride(586-75-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. geneseo.edu [geneseo.edu]

- 8. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 11. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 12. application.wiley-vch.de [application.wiley-vch.de]

Spectroscopic Characterization of 4-bromo-N-(pyridin-2-yl)benzamide: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic profile of 4-bromo-N-(pyridin-2-yl)benzamide (C₁₂H₉BrN₂O).[1] As a compound of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the expected data from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—supported by data from analogous compounds and established principles of spectroscopic interpretation. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality data for this and structurally related molecules.

Introduction

This compound is a substituted aromatic amide featuring a brominated phenyl ring linked via an amide bond to a pyridine moiety. This unique combination of functional groups imparts specific electronic and structural characteristics that are critical to its function in various applications. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. Spectroscopic methods offer a powerful, non-destructive suite of tools for this purpose. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational data and the rationale behind the experimental and interpretative processes.

The structural framework of this compound is depicted below. The systematic analysis of its spectroscopic data allows for the confirmation of connectivity and the electronic environment of each part of the molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural confirmation of this compound. The following data is predicted based on the analysis of structurally similar compounds, including 4-bromo-N-methylbenzamide and other N-arylbenzamides.[2][3]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the 4-bromobenzoyl and the pyridin-2-yl moieties. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the pyridine nitrogen.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 8.40 | Doublet | 1H | Pyridine H-6 | Deshielded due to proximity to the electronegative nitrogen and the amide linkage. |

| ~ 8.20 | Doublet | 1H | Pyridine H-3 | Adjacent to the amide-substituted carbon. |

| ~ 7.85 | Triplet | 1H | Pyridine H-4 | Typical aromatic region for pyridine protons. |

| ~ 7.75 | Doublet | 2H | Benzamide H-2, H-6 | Ortho to the carbonyl group, deshielded. |

| ~ 7.65 | Doublet | 2H | Benzamide H-3, H-5 | Meta to the carbonyl group, adjacent to bromine. |

| ~ 7.10 | Triplet | 1H | Pyridine H-5 | Shielded relative to other pyridine protons. |

| ~ 9.5-10.5 | Broad Singlet | 1H | Amide N-H | Chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~ 165 | C=O | Typical chemical shift for an amide carbonyl carbon. |

| ~ 151 | Pyridine C-2 | Attached to the amide nitrogen. |

| ~ 148 | Pyridine C-6 | Alpha to the pyridine nitrogen. |

| ~ 138 | Pyridine C-4 | Gamma to the pyridine nitrogen. |

| ~ 133 | Benzamide C-1 | Quaternary carbon attached to the carbonyl group. |

| ~ 132 | Benzamide C-3, C-5 | Aromatic CH adjacent to the bromine-substituted carbon. |

| ~ 129 | Benzamide C-2, C-6 | Aromatic CH ortho to the carbonyl group. |

| ~ 127 | Benzamide C-4 | Carbon bearing the bromine atom. |

| ~ 121 | Pyridine C-5 | Beta to the pyridine nitrogen. |

| ~ 114 | Pyridine C-3 | Beta to the pyridine nitrogen. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A typical experimental workflow for NMR analysis.

-

Sample Preparation : Accurately weigh 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Acquire the spectra on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

¹H NMR Acquisition : Lock onto the deuterium signal of the solvent and shim the magnetic field. Acquire the spectrum with a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Using the same sample, acquire the spectrum with proton decoupling. A larger number of scans will be necessary (1024 or more) to obtain a high-quality spectrum.

-

Data Processing : Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds, as well as aromatic C-H and C=C vibrations. The predicted frequencies are based on data from related benzamides.[4][5]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3300 | N-H stretch (amide) | Medium |

| ~ 1670 | C=O stretch (amide I) | Strong |

| ~ 1600, 1480 | Aromatic C=C stretch | Medium-Strong |

| ~ 1530 | N-H bend (amide II) | Medium |

| ~ 1250 | C-N stretch (amide III) | Medium |

| ~ 830 | C-H out-of-plane bend (para-disubstituted) | Strong |

| ~ 600 | C-Br stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structural features.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺) : The exact mass of this compound is 275.98983 Da.[1] Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a nearly 1:1 intensity ratio for the isotopes ⁷⁹Br (M⁺) and ⁸¹Br (M+2).

-

Major Fragmentation Pathways : Electron ionization (EI) is expected to induce fragmentation, providing structural information. Key predicted fragments are listed below.

| Predicted m/z | Fragment Ion | Notes |

| 276/278 | [C₁₂H₉BrN₂O]⁺ | Molecular ion peak with bromine isotope pattern. |

| 183/185 | [BrC₆H₄CO]⁺ | Acylium ion formed by cleavage of the amide C-N bond. |

| 155/157 | [BrC₆H₄]⁺ | Loss of CO from the acylium ion. |

| 94 | [C₅H₆N₂]⁺ | Fragment corresponding to 2-aminopyridine. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation. |

Fragmentation Pathway

The fragmentation of the molecular ion is a key diagnostic tool in mass spectrometry. A plausible pathway is outlined below.

Caption: Predicted major fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally analogous compounds and fundamental spectroscopic principles, a robust and reliable set of expected data has been compiled. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectra for this and similar molecules. This document serves as a valuable resource for the synthesis, characterization, and quality control of this compound in a research and development setting.

References

-

New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

4-Bromo-N-2-pyridinylbenzamide. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Panderi, I., Archontaki, H., Gikas, E., & Parissi-Poulou, M. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Benzenamine, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzamide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzenamine, 4-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]

-

FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. (n.d.). ResearchGate. Retrieved from [Link]

-

Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

A Researcher's Guide to the Crystal Structure Analysis of N-Aryl Benzamide Derivatives

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction: The Structural Significance of N-Aryl Benzamides

N-aryl benzamide derivatives represent a cornerstone scaffold in medicinal chemistry and materials science. Their prevalence in a wide array of pharmaceuticals, from enzyme inhibitors to receptor modulators, underscores the versatility of the benzamide core.[1][2] The seemingly simple amide linkage, connecting two aryl rings, imparts a unique combination of rigidity and conformational flexibility. This balance is critical to their biological activity, governing how these molecules recognize and interact with their protein targets.[3] Understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a fundamental prerequisite for rational drug design and the development of novel materials.[4][5]

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule at atomic resolution.[4] This guide provides a comprehensive overview of the crystal structure analysis of N-aryl benzamide derivatives, from fundamental principles to advanced analytical techniques. It is designed to equip researchers with the knowledge to interpret crystal structures, understand the nuances of their supramolecular assembly, and leverage this information for goal-oriented molecular design.

Part 1: The Crystallographic Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles.[6][7][8]

The Prerequisite: High-Quality Crystal Growth

The primary and often most challenging barrier to a crystal structure determination is obtaining a single crystal of sufficient size and quality.[7] For N-aryl benzamide derivatives, which possess a degree of conformational freedom, several techniques are commonly employed:

-

Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly at room temperature. The choice of solvent is critical and often requires screening a range of polar and non-polar options.

-

Vapor Diffusion (Hanging and Sitting Drop): This technique involves the slow diffusion of a precipitant vapor into a drop containing the dissolved compound, gradually inducing crystallization.[7] It offers finer control over the rate of crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less-dense solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Experimental Protocol: Slow Evaporation for Crystal Growth

-

Dissolution: Dissolve 5-10 mg of the purified N-aryl benzamide derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, ethanol, or acetone) in a small, clean vial.[9]

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small cotton plug into a clean vial.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Monitor the vial periodically over several days to weeks for the formation of single crystals. The ideal crystal should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.[7]

Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an intense beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded.[7][8] This diffraction data is then used to solve the "phase problem" and generate an electron density map of the molecule.[8] For small molecules like benzamides, direct methods are typically successful in determining the initial phases.[8] From the electron density map, a molecular model is built and then refined against the experimental data to yield the final, precise atomic coordinates.

Part 2: Decoding the Structure: Conformation and Supramolecular Assembly

The solved crystal structure provides a wealth of information beyond simple atomic connectivity. It reveals the molecule's preferred conformation and, crucially, how it interacts with its neighbors in the solid state. These intermolecular interactions are the key to understanding crystal packing and can offer profound insights into the molecule's behavior in other environments, such as a protein's active site.

Molecular Conformation: The Dihedral Angle Story

A key feature of N-aryl benzamides is the relative orientation of the two aromatic rings. This is defined by the dihedral angles between the planes of the rings.[1] The conformation can range from nearly planar to highly twisted, and this geometry is often a delicate balance between intramolecular steric effects and the stabilizing forces of intermolecular interactions in the crystal lattice.[1][9] For instance, the presence of bulky ortho-substituents on either ring will generally lead to a more twisted conformation.

Supramolecular Synthons: The Language of Intermolecular Interactions

In the crystal, N-aryl benzamide molecules arrange themselves into ordered, three-dimensional lattices through a network of non-covalent interactions. These recurring and predictable patterns of interactions are known as supramolecular synthons.[10][11] Identifying these synthons is crucial for understanding and predicting crystal structures, a field known as crystal engineering.

Common Supramolecular Synthons in N-Aryl Benzamides:

-

N–H···O Hydrogen Bonds: The classic amide-amide interaction is a dominant feature in many benzamide crystal structures. The amide N–H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. This often leads to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) graph set motif.[12][13][14]

-

C–H···O Interactions: Weaker hydrogen bonds involving aromatic or aliphatic C-H groups as donors and the carbonyl oxygen as an acceptor are also prevalent and play a significant role in stabilizing the overall crystal packing.[13][14]

-

π-π Stacking: Interactions between the electron clouds of the aromatic rings are common. These can be face-to-face or offset (displaced) and contribute significantly to the cohesive energy of the crystal.

-

Halogen Bonding: If the derivative contains halogen substituents (Cl, Br, I), these can act as electrophilic regions (σ-holes) and form favorable interactions with nucleophilic atoms like oxygen or nitrogen.

The interplay of these interactions dictates the final crystal packing, forming sheets, chains, or complex three-dimensional networks.[13][14]

Part 3: Advanced Analysis and Applications

Modern crystallographic studies are often augmented by computational tools that provide deeper insights into the nature of intermolecular interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice.[12][15][16] It partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is colored according to various properties, such as d_norm, which highlights regions of close contact.

The analysis also generates a 2D "fingerprint plot," which summarizes all the intermolecular contacts. This plot allows for a quantitative breakdown of the contribution of different interaction types (e.g., H···H, O···H, C···H) to the overall crystal packing.[12][17] For example, a high percentage of O···H/H···O contacts would confirm the prevalence of strong hydrogen bonding.[17]

The Role in Drug Discovery and Design

Crystal structure analysis is an indispensable tool in modern drug discovery.[4][5]

-

Structure-Activity Relationship (SAR): By determining the crystal structures of a series of related N-aryl benzamide derivatives with varying biological activity, researchers can build robust SAR models.[3] The precise knowledge of bond lengths, angles, and conformations helps to rationalize why small chemical modifications lead to significant changes in potency or selectivity.

-

Pharmacophore Modeling: The solid-state conformation of a potent ligand can serve as a starting point for developing a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity.

-

Protein-Ligand Crystallography: Co-crystallizing an N-aryl benzamide inhibitor with its target protein provides the ultimate insight into its binding mode. This allows for the direct visualization of key interactions (hydrogen bonds, hydrophobic contacts) that can be optimized to improve binding affinity and drug efficacy.

Visualization of Key Concepts

Workflow for Crystal Structure Analysis

The following diagram outlines the typical workflow from a synthesized compound to a fully analyzed crystal structure.

A typical workflow for the crystal structure analysis of small molecules.

Common Supramolecular Synthons

This diagram illustrates the primary hydrogen-bonding motifs commonly observed in the crystal structures of N-aryl benzamides.

The common centrosymmetric N-H···O hydrogen-bonded dimer.

Quantitative Data Summary

The following table presents typical geometric parameters for intermolecular interactions observed in N-aryl benzamide crystal structures. These values are illustrative and can vary based on the specific electronic and steric properties of the molecule.

| Interaction Type | Donor (D) - Acceptor (A) | Typical D···A Distance (Å) | Typical D-H···A Angle (°) |

| Strong Hydrogen Bond | N–H ··· O=C | 2.8 – 3.2 | 150 – 180 |

| Weak Hydrogen Bond | C–H ··· O=C | 3.0 – 3.6 | 120 – 170 |

| π-π Stacking | Ring Centroid ··· Ring Centroid | 3.3 – 3.8 | N/A |

Conclusion

The crystal structure analysis of N-aryl benzamide derivatives provides an unparalleled level of detail regarding their molecular architecture and intermolecular interactions. This information is not static but forms a dynamic basis for understanding structure-property and structure-activity relationships. By moving beyond a simple description of the structure to a deeper analysis of the forces governing its formation, researchers can more effectively design next-generation pharmaceuticals and functional materials with tailored properties. The integration of experimental crystallography with computational tools like Hirshfeld surface analysis represents the current state-of-the-art, offering a holistic view that accelerates innovation in chemical and biological sciences.

References

-

Small Molecule X-Ray Crystallography, Theory and Workflow. (2015). ResearchGate. [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). MDPI. [Link]

-

Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). PubMed. [Link]

-

Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. (2022). NIH. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Supramolecular synthons in the benzamide crystal. (2018). ResearchGate. [Link]

-

Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide. (2019). NIH. [Link]

-

Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. (2016). NIH. [Link]

-

X-ray Crystallography of Small Molecules: Theory and Workflow. Semantic Scholar. [Link]

-

Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. (2023). ResearchGate. [Link]

-

From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

-

Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. (2016). IUCr. [Link]

-

Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide. (2020). RSC Publishing. [Link]

-

Synthesis, crystal structure, DFT calculation and Hirshfeld surface analysis of N-(4-methyl phenyl)-2-(3-nitro-benzamido) benzamide. (2022). ResearchGate. [Link]

-

Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. (2021). NIH. [Link]

-

Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (2021). NIH. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). NIH. [Link]

-

Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and its derivatives with aminopyridines. (2017). RSC Publishing. [Link]

-

Acid⋅⋅⋅Amide Supramolecular Synthon for Tuning Amino Acid-Based Hydrogels' Properties. (2023). PubMed. [Link]

-

View of the Hirshfeld surface of 2-(N-allylsulfamoyl). (2022). ResearchGate. [Link]

-

Structural Investigation and Hirshfeld Surface Analysis of N-(3-Chloro-4-Methylphenyl)-2-(3-Nitrobenzamido)Benzamide. (2022). ResearchGate. [Link]

-

Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides. (2021). MDPI. [Link]

-

Crystal packing of (I), displaying N—H⋯O hydrogen bonds and C—H⋯O... (2016). ResearchGate. [Link]

-

Exploiting Supramolecular Synthons in Cocrystals of Two Racetams with 4-Hydroxybenzoic Acid and 4-Hydroxybenzamide Coformers. (2023). MDPI. [Link]

-

The Role of Crystallography in Drug Design. (2005). ResearchGate. [Link]

-

A Review on Crystallography and Its Role on Drug Design. (2023). Zien Journals. [Link]

-

Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. (2011). ACS Publications. [Link]

-

Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2024). Semantic Scholar. [Link]

Sources

- 1. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zienjournals.com [zienjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and Hirshfeld surface analysis of N-(2-chloro-phenyl-carbamo-thio-yl)-4-fluoro-benzamide and N-(4-bromo-phenyl-carbamo-thio-yl)-4-fluoro-benzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Synthesis, X-ray crystal structure elucidation and Hirshfeld surface analysis of N -((4-(1 H -benzo[ d ]imidazole-2-yl)phenyl)carbamothioyl)benzamide: ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02501A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Versatile Benzamide Scaffold: A Technical Guide to its Diverse Biological Activities

Abstract

Substituted benzamides represent a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the diverse therapeutic potential of the benzamide scaffold, designed for researchers, scientists, and drug development professionals. We will dissect the key mechanisms of action, from dopamine receptor antagonism in antipsychotics to enzyme inhibition in oncology, supported by quantitative biological data, detailed experimental protocols, and visual pathway models. This document serves as a comprehensive resource to facilitate the understanding and future development of novel benzamide-based therapeutics.

The Benzamide Core: A Privileged Structural Motif

The benzamide moiety, a simple yet elegant chemical structure, consists of a benzene ring bonded to an amide functional group. Its versatility lies in the amenability of the benzene ring and the amide nitrogen to a wide array of substitutions. These chemical modifications allow for the fine-tuning of physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictates the molecule's pharmacokinetic and pharmacodynamic profile. This inherent adaptability has enabled the development of benzamide derivatives that can selectively interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic applications.[1]

Substituted Benzamides as Dopamine Receptor Antagonists: A Pillar in Neuropsychiatry

A significant class of substituted benzamides exerts its therapeutic effects by modulating dopaminergic neurotransmission, primarily through the antagonism of dopamine D2 receptors.[2][3][4][5] These agents are crucial in the management of various psychiatric disorders, most notably schizophrenia.[2][3]

Mechanism of Action

Substituted benzamides in this class act as selective antagonists of the adenylate cyclase-independent dopamine receptor population.[2] By blocking these dopamine receptors, they prevent the overstimulation of postsynaptic neurons by dopamine, which is a key neurochemical imbalance implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions.[3][6] Unlike typical neuroleptics, the interaction of many substituted benzamides with brain dopamine receptors is dependent on the presence of sodium ions.[2]

Interestingly, some benzamides, like amisulpride, exhibit a dual mode of action. At higher doses, they block postsynaptic D2/D3 receptors, alleviating positive symptoms. At lower doses, they are thought to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and a subsequent reduction in the negative symptoms of schizophrenia.[7][8]

Signaling Pathway: Dopamine D2 Receptor Antagonism by Substituted Benzamides

Caption: Dopaminergic synapse illustrating the antagonistic action of substituted benzamides.

Quantitative Biological Data: Receptor Binding Affinities

The potency of these antipsychotic benzamides is often quantified by their binding affinity (Ki) to dopamine receptors.

| Compound | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | Serotonin 5-HT7 Receptor Ki (nM) |

| Amisulpride | 2.8 | 3.2 | 6.5 |

| Sulpiride | 8.2 | 13.0 | >1300 |

| Tiapride | 226.0 | - | - |

Data compiled from various sources.[7][9]

Experimental Protocol: Dopamine Receptor Binding Assay

Objective: To determine the binding affinity of a test benzamide compound to dopamine D2 receptors.

Principle: This is a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]spiperone) is incubated with a preparation of cell membranes expressing D2 receptors. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured.

Materials:

-

HEK293 cells stably expressing human dopamine D2 receptors

-

Cell culture medium and reagents

-

[3H]spiperone (radioligand)

-

Unlabeled haloperidol (for non-specific binding determination)

-

Test benzamide compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Scintillation cocktail and scintillation counter

-

Glass fiber filters

Procedure:

-

Membrane Preparation:

-

Culture HEK293-D2 cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

50 µL of binding buffer

-

50 µL of [3H]spiperone at a final concentration near its Kd

-

50 µL of the test benzamide compound at various concentrations (e.g., 10-11 to 10-5 M)

-

For total binding, add 50 µL of buffer instead of the test compound.

-

For non-specific binding, add 50 µL of a high concentration of unlabeled haloperidol (e.g., 10 µM).

-

-

Initiate the binding reaction by adding 50 µL of the membrane preparation.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Benzamides as Enzyme Inhibitors in Oncology

The benzamide scaffold has also emerged as a critical pharmacophore in the development of targeted cancer therapies, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.

Histone Deacetylase (HDAC) Inhibitors

Benzamide-based HDAC inhibitors represent an important class of epigenetic drugs.[10][11] HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.

Mechanism of Action: Benzamide HDAC inhibitors, such as Entinostat (MS-275), are typically Class I selective.[12] They chelate the zinc ion in the active site of the HDAC enzyme, thereby inhibiting its activity. This leads to the accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Workflow: In Vitro Evaluation of a Benzamide HDAC Inhibitor

Caption: A typical workflow for the preclinical in vitro evaluation of a novel benzamide HDAC inhibitor.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP inhibitors are a class of anticancer drugs that exploit the concept of synthetic lethality.[13][14] PARP enzymes are essential for the repair of single-strand DNA breaks. In cancers with mutations in genes involved in homologous recombination repair of double-strand breaks (e.g., BRCA1/2), inhibiting PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cancer cell death.

Mechanism of Action: Benzamide-based PARP inhibitors act by competing with the natural substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic site of the PARP enzyme.[14] This inhibition of PARP activity prevents the repair of single-strand DNA breaks, which then collapse replication forks and generate double-strand breaks. In BRCA-deficient tumors, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality.

Quantitative Biological Data: Enzyme Inhibition and Antiproliferative Activity

| Compound Class | Target Enzyme | IC50 (µM) | Cancer Cell Line | Antiproliferative Activity (GI50/IC50 in µM) |

| Benzamide HDACi | HDAC1 | Varies | Breast Cancer (MCF-7) | Varies |

| Benzamide PARPi | PARP-1 | Varies | Ovarian Cancer (with BRCA mutations) | Varies |

| N'-(phenyl)benzohydrazide | Tyrosinase | 10.5 | - | - |

| N-(benzoyloxy)benzamide | Tyrosinase | 2.5 | - | - |

Data compiled from various sources.[12][15][16]

Experimental Protocol: MTT Assay for Antiproliferative Activity

Objective: To determine the antiproliferative effect of a test benzamide compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

Test benzamide compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cancer cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test benzamide compound in complete medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%).

-

Expanding Horizons: Other Biological Activities of Substituted Benzamides

The versatility of the benzamide scaffold extends beyond neuropsychiatry and oncology.

-

Antidiabetic Agents: Some benzamide derivatives have been investigated as glucokinase activators for the treatment of type 2 diabetes.[17] One such derivative, PF-04937319, has entered phase-1 clinical trials.[17]

-

Antimicrobial and Antifungal Agents: Novel benzamide derivatives have shown significant antimicrobial activity against various pathogens, including those responsible for periodontitis.[18][19] Some have also demonstrated potent fungicidal activity against agricultural pathogens.[20][21]

-

Nematicidal and Larvicidal Activity: Certain substituted benzamides have been identified as having potent nematicidal and larvicidal activities, suggesting their potential application in agriculture as pesticides.[20][21][22]

-

Sigma-1 Receptor Agonists: Benzamide derivatives have been developed as selective sigma-1 receptor agonists, which have potential applications in treating neurodegenerative diseases and pain.[23]

Conclusion and Future Perspectives

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of new therapeutic agents. Its chemical tractability allows for the generation of large and diverse libraries of compounds for screening against a multitude of biological targets. The continued exploration of structure-activity relationships, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the development of next-generation benzamide drugs with improved potency, selectivity, and safety profiles. The diverse biological activities highlighted in this guide underscore the enduring importance of the benzamide core in the ongoing quest for novel and effective medicines.

References

-

Jenner, P., & Marsden, C. D. (1979). Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. PubMed. Available at: [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. Pharmaguideline. Available at: [Link]

-

Al-Ghamdi, S. S., Al-Otaibi, T. M., Al-Ghamdi, A. A., Al-Otaibi, A. M., & Al-Ghamdi, S. A. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules, 27(3), 1011. Available at: [Link]

-

Yang, S., Tang, X.-Y., Ma, T.-Y., Dong, L., Ren, C.-L., Ma, J.-C., & Liu, X.-H. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6681. Available at: [Link]

-

Taylor & Francis. (n.d.). Benzamide – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Marek, L., Hamulaková, S., Čuperová, D., Šícho, M., Gucky, T., Veselá, P., ... & Mikušová, K. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. International Journal of Molecular Sciences, 24(21), 15690. Available at: [Link]

-

McCutcheon, R. A., Abi-Dargham, A., & Howes, O. D. (2019). Beyond Dopamine Receptor Antagonism: New Targets for Schizophrenia Treatment and Prevention. CNS Drugs, 33(5), 415–430. Available at: [Link]

-

Charaya, N., Singh, S., & Akhtar, M. J. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131558. Available at: [Link]

-

Wang, C., Li, Y., Wang, Y., Zhang, Y., & Wang, D. (2023). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters, 25(51), 9128-9133. Available at: [Link]

-

Yang, S., Tang, X.-Y., Ma, T.-Y., Dong, L., Ren, C.-L., Ma, J.-C., & Liu, X.-H. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6681. Available at: [Link]

-

Kumar, R., Singh, V., Chawla, P. A., & Singh, J. (2022). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. ChemistrySelect, 7(36), e202202688. Available at: [Link]

-

Griffin, R. J., Henderson, A., Calvert, A. H., Curtin, N. J., & Golding, B. T. (1998). Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Journal of the Chemical Society, Perkin Transactions 1, (10), 1605-1612. Available at: [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., & Taha, M. O. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1146-1160. Available at: [Link]

-

Jenner, P., & Marsden, C. D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences, 25(6), 479–485. Available at: [Link]

-

Rossi, D., Pedrali, A., Serra, M., Catenacci, L., Marra, A., Peviani, M., ... & Collina, S. (2022). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceutics, 14(11), 2356. Available at: [Link]

-

Gharehbaghi, K., Pillai, G. G., Seley-Radtke, K. L., & Gandhi, V. (1998). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in Experimental Medicine and Biology, 431, 249–253. Available at: [Link]

-

Le, T. H., Nguyen, T. H., Nguyen, T. T., & Le, T. H. (2019). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 29(17), 2419-2423. Available at: [Link]

-

Köhler, C., Hall, H., Ögren, S. O., & Gawell, L. (1985). Chemical structure - biological activity relationship in the group of benzamide compounds II. European Journal of Pharmacology, 118(1-2), 15-27. Available at: [Link]

-

Kumar, A., Kumar, A., Kumar, A., Kumar, V., & Singh, V. K. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 61(17), 7766–7783. Available at: [Link]

-

Jenner, P., & Marsden, C. D. (1978). Substituted benzamides as dopamine antagonists. British Journal of Pharmacology, 64(3), 436P. Available at: [Link]

-

Suzuki, T., Ando, T., Tsuchiya, K., Fukazawa, N., Saito, A., Mariko, Y., ... & Nakanishi, O. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry, 42(15), 3001–3003. Available at: [Link]

-

Li, X., Zhang, Y., Wang, Y., Zhang, Y., & Wang, D. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules, 23(4), 85. Available at: [Link]

-

Taha, M. O., Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, D. M. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 26(16), 4983. Available at: [Link]

-

Cleveland Clinic. (2023). Dopamine Antagonist. Cleveland Clinic. Available at: [Link]

-

Yap, T. A., Plummer, R., Tan, D. S., & Zivi, A. (2021). The Significance of Targeting Poly (ADP-Ribose) Polymerase-1 in Pancreatic Cancer for Providing a New Therapeutic Paradigm. Cancers, 13(7), 1548. Available at: [Link]

-

ResearchGate. (n.d.). Proposed design of benzamide bioisosteres based on physicochemical properties and in silico models. ResearchGate. Available at: [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, D. M., & Taha, M. O. (2022). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1146-1160. Available at: [Link]

-

Pilie, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2022). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Cancers, 14(11), 2631. Available at: [Link]

-

Lee, S., Kim, H., & Lee, J. (2023). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. Pharmaceutics, 15(1), 115. Available at: [Link]

-

ResearchGate. (n.d.). Structures of benzamide drugs (only the racemic form of each drug is shown). ResearchGate. Available at: [Link]

-

Lounsbury, N. W., He, L., & Lindsley, C. W. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Chemical Neuroscience, 10(8), 3467–3472. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis Online. Available at: [Link]

-

M.I.N.E.S. (2024, May 2). Positioning Poly-(ADP)-ribose polymerase (PARPi) for the treatment of Osteosarcoma. YouTube. Available at: [Link]

-

Wang, Y., Liu, Y., Zhang, Y., Li, Y., & Wang, D. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(8), 916-923. Available at: [Link]

-

Kathawala, R. J., Gupta, M., & Ashby, C. R. (2019). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences, 20(22), 5760. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. ResearchGate. Available at: [Link]

-

Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2016). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 21(3), 333. Available at: [Link]

-

Kumar, A., Kumar, A., Kumar, A., Kumar, V., & Singh, V. K. (2021). In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. Journal of Biomolecular Structure and Dynamics, 39(10), 3589-3601. Available at: [Link]

-

Puech, A. J., Lecrubier, Y., & Simon, P. (1984). Pharmacological classification of benzamides. L'Encephale, 10(4), 179-185. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 4. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted benzamides as dopamine antagonists [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. nanobioletters.com [nanobioletters.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Derivatization of 4-bromo-N-(pyridin-2-yl)benzamide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the synthesis and derivatization of the versatile scaffold, 4-bromo-N-(pyridin-2-yl)benzamide. This compound serves as a valuable starting point for the development of novel chemical entities with potential therapeutic applications. The strategic placement of a reactive bromine atom and a modifiable pyridine ring allows for extensive chemical exploration, making it an attractive core for medicinal chemistry programs. We will delve into robust synthetic protocols, diverse derivatization strategies, and the critical characterization techniques required for advancing drug discovery efforts centered around this scaffold.

The N-arylbenzamide motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] The inherent modularity of this scaffold allows for systematic modifications to fine-tune physicochemical properties and biological activities, leading to the development of numerous therapeutic agents.[1] The N-(pyridin-2-yl)benzamide substructure, in particular, has been identified as a key pharmacophore in compounds targeting a range of biological targets, including kinases and histone deacetylases (HDACs).[2][3] The strategic incorporation of a bromine atom on the benzamide ring provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

I. Synthesis of the Core Scaffold: this compound

The foundational step in any drug discovery campaign based on this scaffold is a reliable and scalable synthesis of the core molecule. The most common and efficient method involves the acylation of 2-aminopyridine with 4-bromobenzoyl chloride.

Rationale for Synthetic Route

The formation of an amide bond between a carboxylic acid derivative and an amine is a fundamental transformation in organic synthesis.[4] The use of an acyl chloride, such as 4-bromobenzoyl chloride, is often preferred over the parent carboxylic acid as it is more reactive and typically leads to higher yields and cleaner reactions, avoiding the need for coupling agents which can complicate purification.[5] The reaction is generally carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-bromobenzoyl chloride

-

2-aminopyridine

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 equivalents) to the stirred solution at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Characterization of this compound

Accurate characterization of the core scaffold is paramount. The following data for related compounds can be used as a reference for confirming the structure of the synthesized material.[1][6][7]

| Technique | Expected Observations for a Related Benzamide |

| ¹H NMR | Aromatic protons of the 4-bromophenyl ring would appear as two doublets around 7.5-7.8 ppm. The pyridine ring protons would show characteristic multiplets in the aromatic region. The amide N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | The carbonyl carbon of the amide would be expected around 165-170 ppm. Aromatic carbons would appear in the 120-150 ppm region. The carbon bearing the bromine atom would be shifted to a lower field. |

| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (277.12 g/mol ), with a characteristic isotopic pattern for the presence of a bromine atom.[4] |

II. Derivatization of the 4-Bromo Position via Cross-Coupling Reactions

The bromine atom on the benzamide ring is a key functional group that allows for a wide range of derivatizations through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.[8]

Sources

- 1. rsc.org [rsc.org]

- 2. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound [synhet.com]

- 5. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-BROMOBENZAMIDE(698-67-9) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Synthesis and Utility of N-pyridin-2-ylbenzamides: A Comprehensive Technical Guide for Researchers

Introduction: The Enduring Significance of the N-pyridin-2-ylbenzamide Scaffold

The N-pyridin-2-ylbenzamide core is a privileged scaffold in modern chemistry, underpinning a diverse array of molecules with significant applications in medicinal chemistry, catalysis, and materials science. This structural motif, characterized by an amide linkage between a pyridine and a benzene ring, offers a unique combination of rigidity, hydrogen bonding capabilities, and coordination sites. This guide provides an in-depth exploration of the synthesis, characterization, and multifaceted applications of N-pyridin-2-ylbenzamides, tailored for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the causal relationships behind synthetic choices, present validated experimental protocols, and explore the future landscape of this versatile molecular architecture.

Part 1: The Synthetic Armamentarium for N-pyridin-2-ylbenzamides

The construction of the amide bond is central to the synthesis of N-pyridin-2-ylbenzamides. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we dissect the most prevalent and innovative methodologies.

Classical Amide Bond Formation: The Bedrock of Synthesis

The most direct and widely practiced approach involves the reaction of a benzoic acid derivative with 2-aminopyridine. This can be achieved through several activation strategies.

A robust and straightforward method is the acylation of 2-aminopyridine with a substituted benzoyl chloride.[1] This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.

Causality of Experimental Choices: The use of a base, such as pyridine or triethylamine, is crucial to prevent the protonation of the highly nucleophilic 2-aminopyridine, which would render it unreactive towards the electrophilic benzoyl chloride. The choice of an aprotic solvent like chloroform or dichloromethane prevents unwanted side reactions with the solvent.[1]

Detailed Experimental Protocol: Synthesis of N-pyridin-2-ylbenzamide from Benzoyl Chloride [1]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in anhydrous chloroform.

-

Reaction Initiation: Slowly add benzoyl chloride (1.05 eq) to the solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-pyridin-2-ylbenzamide.

Mechanism of DCC Coupling:

The mechanism of amide bond formation using DCC involves a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid adds to one of the double bonds of DCC to form a highly reactive O-acylisourea intermediate.[1][4]

-

Nucleophilic Attack by the Amine: The 2-aminopyridine then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea. This leads to the formation of the desired amide and dicyclohexylurea (DCU) as a byproduct.[1][4]

Causality of Experimental Choices: The choice of coupling reagent can influence reaction efficiency and ease of purification. While DCC is cost-effective, the DCU byproduct can sometimes be difficult to remove completely. Uronium-based reagents like HATU often provide higher yields and faster reaction times, especially for sterically hindered substrates, but are more expensive.[5] The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce racemization in chiral substrates.